ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, difluoromethoxy, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Difluoromethoxy and Methoxy Groups: These groups are introduced via nucleophilic substitution reactions using appropriate fluorinated and methoxylated reagents.
Coupling Reactions: The final coupling of the benzothiophene core with the difluoromethoxy and methoxy substituted phenyl group is achieved through amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy and methoxy positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The benzothiophene core provides a stable scaffold that enhances the compound’s overall stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1H-imidazole-5-carboxylate
Uniqueness
ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of difluoromethoxy and methoxy substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H25F2NO5S |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
ethyl 2-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H25F2NO5S/c1-4-12-6-8-14-17(10-12)31-20(18(14)21(27)29-5-2)25-19(26)13-7-9-15(30-22(23)24)16(11-13)28-3/h7,9,11-12,22H,4-6,8,10H2,1-3H3,(H,25,26) |
InChI Key |
APJOTDDMOFPBHS-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=C(C=C3)OC(F)F)OC |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
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